

(3S)-3-Hydroxyoctanoic Acid: Structural Analysis and Metabolic Significance

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Compound of Interest

Compound Name: (3S)-3-hydroxyoctanoic acid

CAS No.: 33796-86-0

Cat. No.: B1247225

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Executive Summary

(3S)-3-hydroxyoctanoic acid (CAS: 33796-86-0 for S-isomer; 14292-27-4 for generic) is a medium-chain fatty acid derivative characterized by a hydroxyl group at the beta-carbon (C3).

[1][2] Unlike its enantiomer, (3R)-3-hydroxyoctanoic acid—which serves as the primary monomer for bacterial polyhydroxyalkanoates (PHAs)—the (3S)-isomer is the specific intermediate generated during mitochondrial

-oxidation of fatty acids in eukaryotes. Recent deorphanization studies have identified it as an endogenous agonist for the hydroxy-carboxylic acid receptor 3 (HCA3/GPR109B), linking fatty acid catabolism directly to the regulation of lipolysis and immune response.

Chemical Identity & Structural Properties[1][3][4]

Nomenclature and Stereochemistry

The molecule possesses a single chiral center at C3. The specific rotation and absolute configuration are critical for biological activity, as enzymes in the

-oxidation pathway are stereospecific.

Property	Data
IUPAC Name	(3S)-3-hydroxyoctanoic acid
Synonyms	L-beta-hydroxycaprylic acid; (S)-3-hydroxycaprylic acid
Molecular Formula	
Molecular Weight	160.21 g/mol
SMILES	<chem>CCCCCCC(=O)O</chem>
Stereochemistry	(S)-configuration (corresponds to L-isomer in Fischer projection)

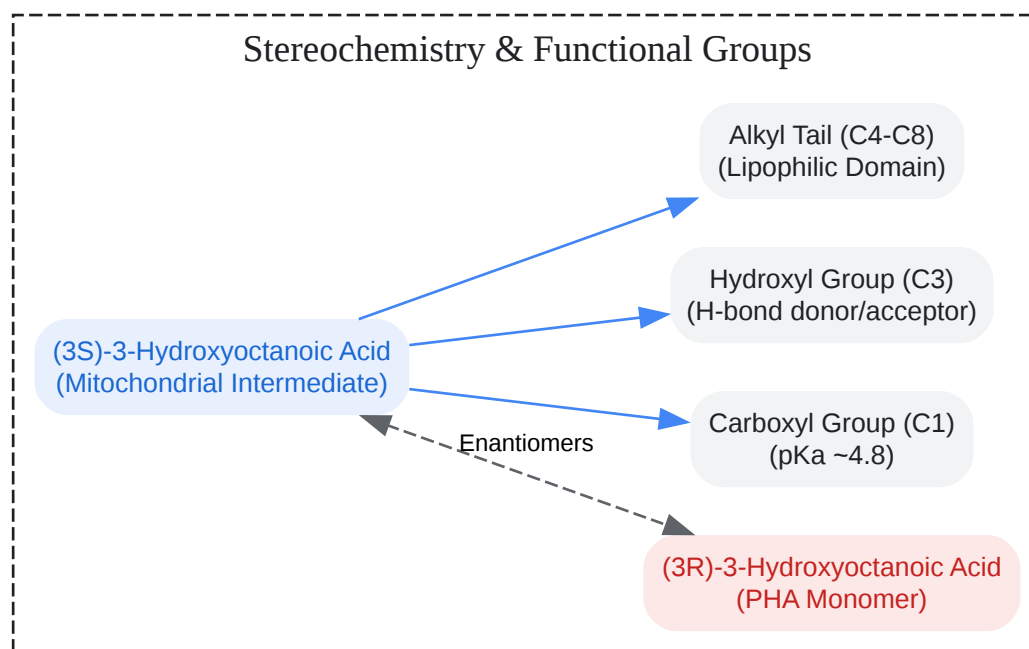
Physicochemical Constants

The presence of the hydroxyl group significantly alters the solubility profile compared to the parent octanoic acid, increasing polarity while maintaining lipophilicity sufficient for membrane permeability.

Parameter	Value	Notes
pKa	4.81	Carboxylic acid ionization (Predicted)
	0.10	
LogP	1.44 - 1.47	Moderate lipophilicity; membrane permeable
Solubility	Ethanol, DMSO, Chloroform	Sparingly soluble in water; soluble in organic solvents
Melting Point	~65°C	Data for racemic crystalline solid; enantiomers may vary
Boiling Point	288.3°C	At 760 mmHg (Predicted)

Structural Visualization

The following diagram illustrates the stereochemical relationship and the functional groups governing its reactivity.



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Caption: Structural comparison of 3-hydroxyoctanoic acid enantiomers and key functional domains.

Biosynthesis & Metabolic Pathways[4]

The Beta-Oxidation Connection

In mammalian mitochondria, the breakdown of fatty acids proceeds via

-oxidation. The hydration of trans-2-enoyl-CoA by enoyl-CoA hydratase specifically yields L-3-hydroxyacyl-CoA (which corresponds to the (S) configuration).

- Step 1: Octanoyl-CoA

trans-2-Octenoyl-CoA (Acyl-CoA Dehydrogenase)

- Step 2: trans-2-Octenoyl-CoA

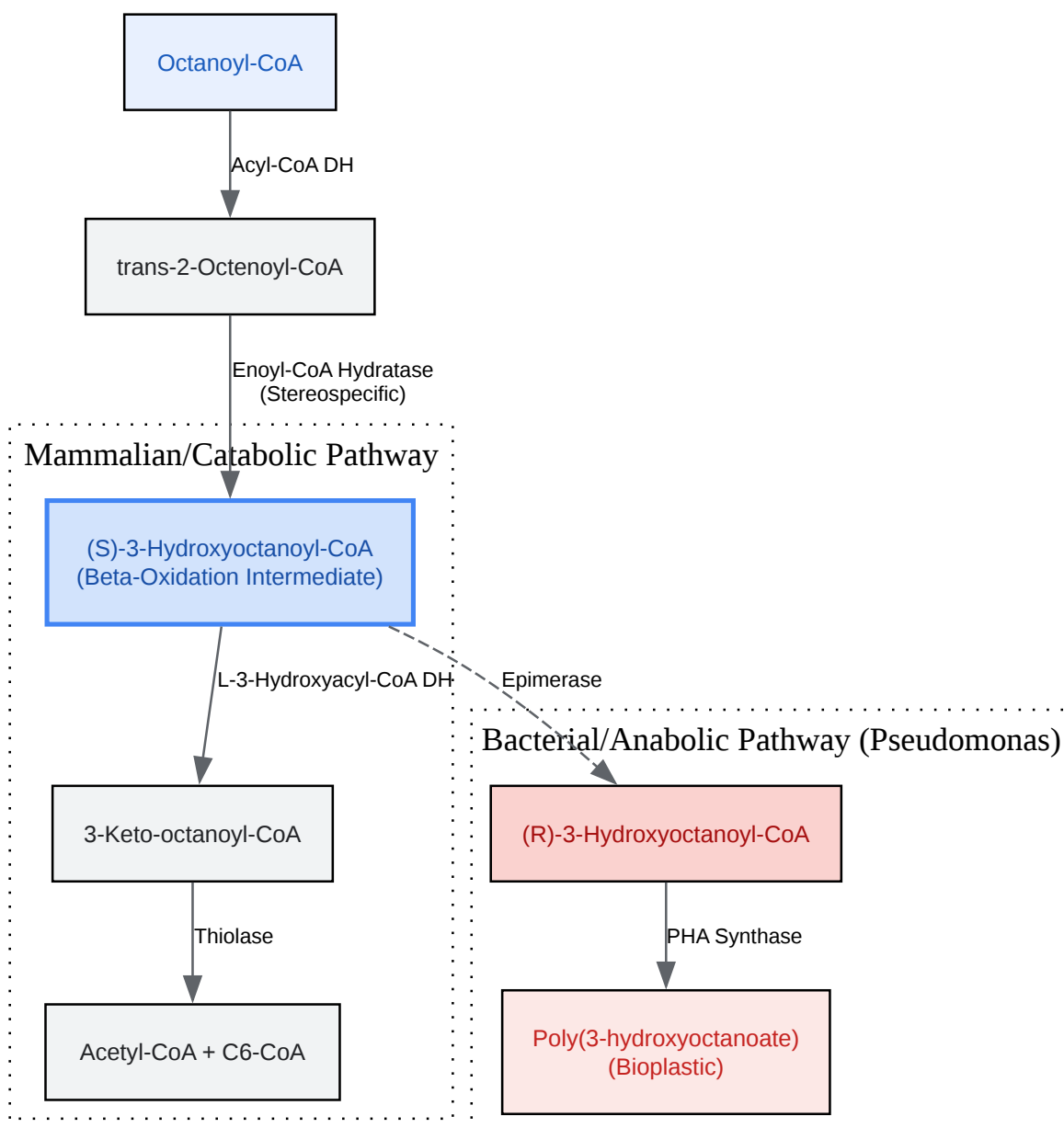
(S)-3-Hydroxyoctanoyl-CoA (Enoyl-CoA Hydratase)

- Step 3: (S)-3-Hydroxyoctanoyl-CoA

3-Keto-octanoyl-CoA (L-3-Hydroxyacyl-CoA Dehydrogenase)

Bacterial Divergence (PHA Synthesis)

In *Pseudomonas* species, a critical divergence occurs. An epimerase converts the (S)-intermediate to the (R)-form, which is then polymerized by PHA synthase into Poly(3-hydroxyoctanoate). This distinction is vital for biotechnological applications: (S) is the catabolic intermediate; (R) is the anabolic building block.



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Caption: Divergence of (S)-3-hydroxyoctanoyl-CoA between catabolic beta-oxidation and anabolic PHA synthesis.

Biological Signaling: The GPR109B Pathway[6]

Recent research has elevated **(3S)-3-hydroxyoctanoic acid** from a simple metabolic intermediate to a potent signaling molecule. It acts as an endogenous agonist for GPR109B

(HCA3), a receptor found exclusively in humans and higher primates.

Mechanism of Action

Under conditions of increased fatty acid oxidation (e.g., fasting, ketogenic diet), plasma levels of 3-hydroxyoctanoate rise. Binding to GPR109B on adipocytes triggers a negative feedback loop:

- Ligand Binding: **(3S)-3-hydroxyoctanoic acid** binds HCA3.
- G-Protein Coupling: Activation of proteins.[3]
- Effector Modulation: Inhibition of Adenylyl Cyclase (AC).
- Second Messenger: Reduction in intracellular cAMP.
- Physiological Outcome: Reduced PKA activity leads to decreased phosphorylation of Hormone Sensitive Lipase (HSL), thereby inhibiting lipolysis.

This mechanism prevents "runaway" lipolysis and excessive ketoacidosis.



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Caption: Signal transduction pathway of HCA3 activation by 3-hydroxyoctanoic acid regulating lipolysis.

Analytical & Synthetic Protocols

Analytical Detection (GC-MS)

Due to the polarity of the hydroxyl and carboxyl groups, direct GC analysis is poor. Derivatization is required.

- Extraction: Acidify sample (pH 2) and extract with ethyl acetate.
- Derivatization:
 - Method A (Silylation): Use BSTFA + 1% TMCS at 70°C for 30 min. Converts -OH and -COOH to TMS esters/ethers.
 - Method B (Methylation): Methanol/Sulfuric acid (methanolysis) converts PHA polymers or monomers to methyl esters (3-hydroxyoctanoate methyl ester).
- Quantification: GC-MS using EI source. Look for characteristic fragments (e.g., m/z 103 for the beta-hydroxy cleavage in methyl esters).

Chemical Synthesis (Reformatsky Reaction)

To synthesize the racemic mixture (which can be resolved enzymatically):

- Reagents: Octanal, Ethyl bromoacetate, Activated Zinc dust.
- Reaction:
.
- Hydrolysis: Alkaline hydrolysis (NaOH/MeOH) yields 3-hydroxyoctanoic acid.
- Chiral Resolution: Lipase-catalyzed kinetic resolution can isolate the (S)-enantiomer.

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